12-Methylbenzo(b)fluoranthrene
Description
Structure
3D Structure
Properties
CAS No. |
95741-47-2 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3 |
InChI Key |
GCINNQHKSCGXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1 |
Origin of Product |
United States |
Formation Pathways and Environmental Genesis
Pyrogenic Sources and Incomplete Combustion Processes
Pyrogenic PAHs are formed during the incomplete combustion or high-temperature pyrolysis of organic matter. bioline.org.brresearchgate.net This is the primary formation pathway for most PAHs found in the atmosphere, soil, and sediments. researchgate.netepa.gov Major sources include both industrial activities and natural events.
Key pyrogenic sources include:
Industrial Processes: Activities such as coke production, iron and steel manufacturing, and aluminum smelting are significant contributors to PAH emissions. researchgate.netconcawe.eu
Fossil Fuel Combustion: The burning of fossil fuels like coal, oil, and gasoline in power plants and internal combustion engines is a major source of PAHs. researchgate.netconcawe.euscience.govconcawe.eu Vehicle exhaust, in particular, releases a complex mixture of these compounds. concawe.eu
Biomass Burning: Forest fires and the burning of wood and other biomass for agricultural or heating purposes generate substantial amounts of PAHs. researchgate.netconcawe.eunih.gov
Waste Incineration: The thermal treatment of municipal and industrial waste is another significant source. concawe.eu
During these high-temperature events, complex organic molecules are broken down into smaller, unstable fragments and radicals. unit.no These reactive species then recombine in a process called pyrosynthesis to form stable, multi-ring aromatic structures like benzo(b)fluoranthene (B32983). The presence of methyl groups, as in 12-Methylbenzo(b)fluoranthrene, can result from the involvement of methyl radicals in these formation reactions. elsevierpure.commdpi.com The specific conditions of combustion, such as temperature, oxygen availability, and fuel type, influence the mixture of PAHs produced. epa.gov
| Source Category | Specific Examples | Reference |
|---|---|---|
| Industrial Processes | Coke production, aluminum smelting, iron/steel manufacturing | researchgate.netconcawe.eu |
| Fossil Fuel Combustion | Power generation (coal, oil), vehicle exhaust (gasoline, diesel) | concawe.euscience.govconcawe.eu |
| Biomass Burning | Forest fires, wood burning | researchgate.netconcawe.eunih.gov |
| Waste Management | Municipal and industrial waste incineration | concawe.eu |
Petrogenic Origins and Fossil Fuel Derivatives
Petrogenic PAHs originate from geological sources, primarily crude oil and coal. bioline.org.br These compounds are formed over geological timescales through the thermal alteration of organic matter (diagenesis and catagenesis). Unlike the rapid, high-temperature synthesis of pyrogenic PAHs, petrogenic formation is a slower, lower-temperature process.
This compound and its parent compounds can be found as natural constituents of fossil fuels. concawe.eunih.gov
Crude Oil: PAHs are naturally present in crude oil and can be released into the environment through natural seeps or anthropogenic activities such as oil spills and extraction processes. concawe.eu
Coal: Unburnt coal, particularly bituminous varieties, can contain significant concentrations of PAHs, including benzo(b)fluoranthene. nih.gov Tectonic activity can cause thermal alteration of the organic matter in coal, influencing the distribution of PAHs. researchgate.net
The profile of PAHs from petrogenic sources is typically different from that of pyrogenic sources. Diagnostic ratios of specific PAH isomers are often used to distinguish between these origins in environmental samples. bioline.org.brzbw.euresearchgate.net For instance, a low ratio of fluoranthene (B47539) to pyrene (B120774) (less than 1) often indicates a petrogenic source, whereas a ratio greater than 1 suggests a pyrogenic origin. bioline.org.brresearchgate.net
Formation Mechanisms of Methylated Polycyclic Aromatic Hydrocarbons
The formation of PAHs and their alkylated derivatives is a complex process involving several proposed reaction mechanisms. For methylated PAHs like this compound, mechanisms involving methyl radicals are particularly relevant.
Hydrogen Abstraction/Acetylene (B1199291) Addition (HACA): This is a widely accepted mechanism for the growth of PAH molecules. It involves the removal of a hydrogen atom from an aromatic ring, creating a radical site, followed by the addition of an acetylene molecule. encyclopedia.pub While HACA is fundamental to the growth of the parent aromatic structures, other pathways can introduce alkyl groups.
Methyl Addition/Cyclization (MAC): This mechanism is crucial for the formation of methylated and larger PAHs. mdpi.comnih.gov It involves the addition of one or more methyl radicals to a PAH structure. encyclopedia.pubnih.gov This is followed by hydrogen elimination and cyclization to form a new aromatic ring. mdpi.com Computational studies have shown this to be a viable pathway for the growth of PAHs from smaller precursors like chrysene (B1668918) and benz(a)anthracene (B33201) to larger structures such as benzo(a)pyrene. nih.gov The addition of a methyl radical to a benzo-ring of a larger PAH is a key step in forming compounds like this compound. The methyl radical itself is a major product in the combustion of aromatic fuels. nih.gov
Other Radical-Based Mechanisms: Besides the MAC pathway, other radical reactions contribute to PAH formation. The Phenyl-Addition-Cyclization (PAC) mechanism involves the addition of a phenyl radical. nih.gov The reaction of cyclopentadienyl (B1206354) radicals with methyl radicals can also lead to the formation of larger aromatic structures like naphthalene. mdpi.com
Research indicates that while the HACA mechanism is often dominant, the MAC mechanism plays a significant role in augmenting the PAH chain, especially in environments rich in methyl radicals. mdpi.comencyclopedia.pub
| Mechanism | Description | Relevance to Methylation | Reference |
|---|---|---|---|
| Hydrogen Abstraction/Acetylene Addition (HACA) | Growth of aromatic rings via H abstraction and C₂H₂ addition. | Forms the core aromatic structure. | encyclopedia.pub |
| Methyl Addition/Cyclization (MAC) | Addition of methyl radicals to a PAH, followed by cyclization. | Directly forms methylated PAHs or new rings from methylated precursors. | mdpi.comnih.gov |
| Radical Recombination | Reactions between various radicals (e.g., cyclopentadienyl + methyl). | Contributes to the formation of various aromatic structures. | mdpi.com |
Atmospheric and Geochemical Transformation Processes leading to this compound
Once released into the environment, PAHs are not static. They undergo various transformation processes that can alter their structure and lead to the formation of derivatives. This compound can be directly emitted from sources, but it can also be a product of these transformations.
Atmospheric Transformation: In the atmosphere, PAHs are primarily adsorbed onto particulate matter like soot. epa.gov While in the atmosphere, they are subject to photodecomposition (photolysis) by sunlight. nih.gov They can also react with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). concawe.eu These reactions can lead to the formation of oxygenated PAHs (e.g., diones), nitro-PAHs, and other derivatives. concawe.euconcawe.eu While these reactions often lead to degradation, it is conceivable that atmospheric processing of more complex organic molecules adsorbed on particulates could contribute to the formation of stable PAH structures under certain conditions.
Geochemical Transformation: In soils and sediments, PAHs are subject to long-term geochemical processes. Over geological time, the thermal maturation of sedimentary organic matter (kerogen) leads to the generation of petroleum, which contains a complex mixture of petrogenic PAHs, including alkylated species. bioline.org.br The distribution and relative abundance of these alkylated PAHs can be influenced by the degree of thermal alteration the source rock has undergone. researchgate.net Therefore, this compound found in geological deposits is a product of these long-term geochemical transformation processes.
Environmental Occurrence and Distributional Patterns
Occurrence in Atmospheric Matrices
Specific quantitative data for 12-Methylbenzo(b)fluoranthene in atmospheric matrices are not widely reported. Generally, PAHs are ubiquitous in the atmosphere, originating from both natural sources like forest fires and anthropogenic sources such as fossil fuel combustion and industrial processes. nih.govosaka-u.ac.jp High molecular weight PAHs, which would include 12-Methylbenzo(b)fluoranthene, are typically associated with particulate matter (PM) rather than the gaseous phase due to their low volatility. nih.govmdpi.com
The concentration of PAHs in the atmosphere can vary significantly. For instance, the average concentration of total PAHs (a sum of 15 congeners) in the air of Harbin, China, was found to be 68.3 ± 22.3 ng/m³. mdpi.com The levels of the parent compound, benzo(b)fluoranthene (B32983), in U.S. cities have been reported in the range of 0.09 to 1.8 ng/m³. epa.gov It is expected that 12-Methylbenzo(b)fluoranthene would be present at lower concentrations than its unsubstituted parent compound.
Table 1: Atmospheric Concentration of the Parent Compound Benzo(b)fluoranthene in Various Locations (Note: Data for 12-Methylbenzo(b)fluoranthene is not available)
| Location | Concentration Range (ng/m³) |
| U.S. Cities | 0.09 - 1.8 |
This table is illustrative and shows data for the parent compound due to the lack of specific data for 12-Methylbenzo(b)fluoranthene.
Distribution in Aqueous Systems
Information on the specific concentrations of 12-Methylbenzo(b)fluoranthene in aqueous systems is scarce. As a high molecular weight PAH, it is expected to have very low water solubility and a high octanol-water partition coefficient, leading to a strong tendency to adsorb to sediment and suspended particulate matter. canada.ca The majority of investigations have shown that aquatic organisms can rapidly release PAHs from their tissues when returned to a clean environment. epa.gov
Studies on the parent compound, benzo(b)fluoranthene, show its presence in water, though often at very low concentrations. For example, finished drinking water in the United States has been reported to contain less than 2 ng/L of benzo(b)fluoranthene. epa.gov In the Aojiang River in China, a study found that high-ring PAHs like benzo(b)fluoranthene were effectively removed by wastewater treatment processes. nih.gov Due to their hydrophobic nature, PAHs are generally found in higher concentrations in sediments than in the overlying water column. researchgate.net For instance, total PAH concentrations in sediments of the Gironde estuary ranged from 1000 to 2000 ng/g of dry sediment. mdpi.com
Presence and Accumulation in Terrestrial Environments
Studies on general PAHs in soil show a wide range of concentrations depending on the proximity to emission sources. nih.gov For example, soils in the Transylvania region of Romania had total PAH concentrations ranging from 4.43 to 11.74 µg/kg, with benzo(b)fluoranthene being one of the major contaminants. usamvcluj.ro In more polluted areas, such as former industrial sites, concentrations can be much higher. nih.gov Due to their lipophilic nature, PAHs can be absorbed by plant roots from contaminated soil and can also accumulate in plant leaves through atmospheric deposition. nih.govnih.gov
Table 2: Example Concentrations of the Parent Compound Benzo(b)fluoranthene in Soil (Note: Data for 12-Methylbenzo(b)fluoranthene is not available)
| Location Type | Concentration Range (µg/kg) |
| Rural/Uncontaminated | < 10 |
| Urban/Industrial | 200 - >1000 |
This table provides context using general PAH contamination levels, as specific data for 12-Methylbenzo(b)fluoranthene is unavailable.
Spatial and Temporal Variations in Environmental Concentrations
While specific studies on the spatial and temporal variations of 12-Methylbenzo(b)fluoranthene are lacking, general trends for PAHs are well-documented. PAH concentrations are typically higher in urban and industrial areas compared to rural locations due to the density of emission sources. mdpi.comnih.gov
Seasonal variations are also significant, with higher atmospheric concentrations of PAHs generally observed in winter. mdpi.commdpi.com This is attributed to increased emissions from heating, as well as meteorological conditions that limit the dispersion of pollutants. nih.gov In a study conducted in Harbin, China, the highest concentration of total PAHs was found in the winter. mdpi.com
Source Apportionment Methodologies for 12-Methylbenzo(b)fluoranthene in Environmental Compartments
Identifying the sources of PAHs in the environment is crucial for mitigation efforts. This is typically done using source apportionment methods such as diagnostic ratios and receptor models like Principal Component Analysis (PCA) and Chemical Mass Balance (CMB). acs.orgwitpress.com
Diagnostic ratios use the relative concentrations of different PAH isomers that are characteristic of specific emission sources. matec-conferences.orgresearchgate.net For example, the ratio of fluoranthene (B47539) to pyrene (B120774) can help distinguish between petrogenic (petroleum-related) and pyrogenic (combustion-related) sources. matec-conferences.org While specific diagnostic ratios for 12-Methylbenzo(b)fluoranthene are not established in the reviewed literature, the presence of methylated PAHs in general is often linked to sources such as crude oil, diesel exhaust, and wood combustion. mdpi.comacs.org
Receptor models statistically analyze the chemical composition of environmental samples to identify and quantify the contributions from different sources. mdpi.comwitpress.com These models have been successfully used to apportion PAH sources to categories like vehicle emissions, coal combustion, biomass burning, and industrial emissions. mdpi.commdpi.com
Table 3: Common Diagnostic Ratios Used for PAH Source Apportionment
| Ratio | Petrogenic Source | Pyrogenic Source |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.4 | > 0.4 |
| Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) | < 0.2 | > 0.35 |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) | < 0.2 | > 0.2 |
This table shows commonly used diagnostic ratios for parent PAHs. The applicability of these specific ratios to their methylated derivatives would require further research. matec-conferences.org
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the analysis of PAHs, providing the necessary separation of these compounds from complex matrix interferences and from each other. encyclopedia.pub Due to the existence of numerous structurally similar isomers, high-resolution chromatographic techniques are essential.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a principal technique for the analysis of 12-Methylbenzo(b)fluoranthene and other PAHs. nih.govresearchgate.net This method is ideal for semi-volatile compounds and offers excellent separation efficiency, especially when using high-resolution capillary columns like the HP-5MS. researchgate.net The GC separates compounds based on their boiling points and interaction with the column's stationary phase. The subsequent detection by MS provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern. researchgate.net GC-MS is considered a gold standard for PAH determination in complex matrices. thermofisher.com For enhanced sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, which minimizes background interference and improves detection limits. thermofisher.com
| Parameter | Typical Setting | Purpose |
| Column | Fused silica (B1680970) capillary (e.g., Rtx-35, HP-5MS), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness researchgate.netshimadzu.com | Provides high-resolution separation of complex PAH mixtures and isomers. |
| Carrier Gas | Helium researchgate.net | Transports the sample through the column. |
| Inlet Mode | Splitless shimadzu.com | Ensures the entire injected sample volume enters the column, maximizing sensitivity for trace analysis. |
| Oven Program | Temperature gradient (e.g., 90°C hold, ramp at 5°C/min to 320°C) shimadzu.com | Controls the elution of compounds by gradually increasing the column temperature, separating PAHs by their boiling points. |
| Detector | Mass Spectrometer (MS) or Triple Quadrupole MS/MS thermofisher.comshimadzu.com | Provides identification based on mass spectra and highly sensitive quantification, especially in Selected Ion Monitoring (SIM) or Timed SRM mode. thermofisher.comnih.gov |
| Ion Source | Electron Impact (EI), 70 eV nih.gov | Fragments the analyte molecules in a reproducible way to generate a characteristic mass spectrum for identification. |
High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for PAH analysis, including for benzo(b)fluoranthene (B32983) and its derivatives. encyclopedia.pubresearchgate.net It is particularly suitable for separating high molecular weight PAHs that are less volatile. The separation is typically achieved using a reverse-phase column, such as a polymeric C18 column, with a mobile phase gradient of water and acetonitrile. nih.govsigmaaldrich.com
Detection is commonly performed using ultraviolet (UV) or fluorescence (FLD) detectors. epa.gov FLD is exceptionally sensitive and selective for many PAHs because these compounds exhibit native fluorescence. nih.gov By programming the detector to switch between optimal excitation and emission wavelengths for different compounds as they elute, both sensitivity and selectivity can be maximized. tecnofrom.com
| Parameter | Typical Setting | Purpose |
| Column | Reverse-phase C18 (e.g., Ascentis® Express PAH, Zorbax Eclipse PAH), 3-5 µm particle size nih.govsigmaaldrich.com | Separates PAHs based on their hydrophobicity. Specialized PAH columns provide enhanced selectivity for isomers. |
| Mobile Phase | Gradient of Acetonitrile and Water tecnofrom.com | The changing solvent composition effectively elutes PAHs with a wide range of polarities. |
| Flow Rate | 0.4 - 1.5 mL/min nih.govtecnofrom.com | Controls the speed of the separation and retention times. |
| Detectors | Fluorescence (FLD) with wavelength programming; UV/Diode Array (DAD) researchgate.nettecnofrom.com | FLD offers high sensitivity and selectivity for fluorescing PAHs. UV/DAD provides universal detection and spectral information for identification. |
Sample Preparation and Extraction Techniques for Complex Environmental Matrices
Due to the low concentrations of 12-Methylbenzo(b)fluoranthene in environmental samples and the complexity of matrices like soil, sediment, and water, a sample preparation step involving extraction and cleanup is crucial. encyclopedia.pubmdpi.com This step serves to isolate and preconcentrate the target analytes before instrumental analysis. tandfonline.com
Common traditional methods include liquid-liquid extraction (LLE) for water samples and Soxhlet extraction for solid samples. thermofisher.comtandfonline.com However, these methods can be time-consuming and require large volumes of organic solvents. encyclopedia.pub
Modern techniques are more efficient and environmentally friendly:
Solid-Phase Extraction (SPE): Widely used for water and liquid samples, SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the PAHs. The analytes are then eluted with a small volume of solvent. mdpi.comnih.gov
Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE where the sorbent is dispersed directly into the sample solution, increasing the contact surface area and speeding up the extraction process. mdpi.com It is a key component of the QuEChERS method.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide analysis, has been adapted for PAHs in various matrices, including seafood. fda.gov It involves an extraction with a solvent (e.g., acetonitrile) and partitioning salts, followed by a cleanup step using d-SPE. fda.gov
Microextraction Techniques: Miniaturized methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) require very small amounts of solvent and offer high enrichment factors. encyclopedia.pubnih.gov
Following extraction, a "clean-up" step, often using column chromatography with adsorbents like silica gel or Florisil, may be necessary to remove co-extracted interfering compounds. researchgate.netnih.gov
Method Validation Parameters in Environmental Analysis
To ensure the reliability and accuracy of analytical results, the methods used for quantifying 12-Methylbenzo(b)fluoranthene must be thoroughly validated. thermofisher.comtandfonline.com Key validation parameters are established by analyzing certified reference materials or spiked samples. tandfonline.com
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) > 0.99 researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the analytical instrument. | Typically in the range of 0.01-4.0 µg/L (ppb) for water and 3-5 µg/kg for sediment, depending on the method. nih.govresearchgate.nettandfonline.com |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically in the range of 0.03-12 µg/kg (ppb) for solids and 0.03-2.0 µg/L for liquids. researchgate.nettandfonline.com |
| Recovery | The percentage of the true amount of an analyte that is detected by the method after the entire analytical process (extraction, cleanup, analysis). | Typically 70-110% nih.govresearchgate.nettandfonline.com |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD < 15-20% nih.govnih.gov |
Challenges in Analytical Resolution and Quantification of Benzo(b)fluoranthrene Isomers
A significant analytical challenge in the analysis of 12-Methylbenzo(b)fluoranthene is its separation from other PAHs, particularly the isomers of its parent compound, benzo(b)fluoranthene (BbF). BbF has several isomers, including benzo(j)fluoranthene (B125817) (BjF) and benzo(k)fluoranthene (BkF), which have the same molecular weight and often exhibit very similar physicochemical properties and chromatographic retention times. researchgate.netresearchgate.net
This co-elution problem makes quantification by non-specific detectors difficult. nih.gov High-efficiency capillary GC columns are required to achieve baseline separation. thermofisher.comresearchgate.net Even with advanced columns, complete separation is not always possible. thermofisher.com In such cases, GC-MS is invaluable because, while the isomers have the same molecular ion mass, their fragmentation patterns in the mass spectrometer can sometimes show subtle differences, aiding in their differentiation. researchgate.net Similarly, in HPLC, while isomers may co-elute, they can sometimes be distinguished by their unique fluorescence excitation and emission spectra using a programmable fluorescence detector. nih.gov The presence of a methyl group in 12-Methylbenzo(b)fluoranthene provides a different molecular weight (266 g/mol ) compared to the parent isomers (252 g/mol ), which makes its differentiation by mass spectrometry straightforward, but its chromatographic separation from other methylated PAHs remains a challenge.
Metabolism and Biotransformation Pathways in Vitro and Non Human Systems
Enzymatic Pathways of Biotransformation in Model Organisms
The primary enzymatic pathway for PAH metabolism is initiated by oxidation reactions. These are followed by hydrolysis and conjugation, which aim to increase the water solubility of the lipophilic PAH molecule, thereby facilitating its excretion from the organism.
Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolizing Enzymes
Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are central to the initial oxidative metabolism of PAHs. These enzymes are monooxygenases that introduce an oxygen atom into the aromatic ring structure. This process is a prerequisite for further metabolic steps. The expression of these enzymes can be induced by exposure to PAHs themselves, a mechanism mediated by the aryl hydrocarbon receptor (AhR).
Following the initial oxidation by CYPs, other enzymes play crucial roles:
Epoxide hydrolase (EH): This enzyme hydrates the epoxide intermediates formed by CYP action to produce dihydrodiols.
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of PAH metabolites with glutathione.
UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These enzymes are involved in phase II metabolism, conjugating hydroxylated PAH metabolites with glucuronic acid and sulfate (B86663) groups, respectively, to further increase their water solubility and facilitate excretion.
Formation of Metabolites (e.g., Dihydrodiols, Hydroxylated Derivatives)
The metabolism of PAHs results in the formation of various metabolites. For the parent compound, benzo(b)fluoranthene (B32983), identified metabolites include dihydrodiols and monohydroxy derivatives. It is anticipated that the metabolism of 12-Methylbenzo(b)fluoranthene would follow a similar pattern, leading to the formation of methyl-hydroxylated derivatives and corresponding dihydrodiols. The position of the methyl group on the aromatic ring can influence the regioselectivity of the enzymatic reactions, potentially leading to a different profile of metabolites compared to the unsubstituted parent compound.
Table 1: Potential Metabolites of 12-Methylbenzo(b)fluoranthene (Inferred from related PAHs)
| Metabolite Class | Specific Examples (Hypothetical) |
| Mono-hydroxylated Derivatives | 12-Methylbenzo(b)fluoranthen-x-ol |
| Dihydrodiols | 12-Methylbenzo(b)fluoranthene-x,y-dihydrodiol |
| Diol Epoxides | 12-Methylbenzo(b)fluoranthene-x,y-diol-z,w-epoxide |
Note: The exact positions of hydroxylation and epoxidation for 12-Methylbenzo(b)fluoranthene have not been experimentally determined.
Competitive Metabolism and Mixture Interactions in Biotransformation
In real-world scenarios, exposure to PAHs typically occurs in the context of complex mixtures. The components of these mixtures can compete for the same metabolic enzymes, leading to interactions that can alter the biotransformation of individual compounds. For instance, different PAHs can act as competitive inhibitors of CYP enzymes. This competition can decrease the metabolic rate of a specific PAH, potentially leading to its accumulation and altered toxicity. The presence of a methyl group in 12-Methylbenzo(b)fluoranthene could affect its binding affinity to metabolic enzymes, thereby influencing its role in competitive metabolic interactions within a mixture of PAHs. However, specific studies on the competitive metabolism involving 12-Methylbenzo(b)fluoranthene are currently lacking.
Microbial Degradation and Bioremediation Principles
Microorganisms, including bacteria and fungi, play a significant role in the environmental degradation of PAHs. This process, known as bioremediation, is a key mechanism for the removal of these pollutants from contaminated sites. Various microbial species have been identified that can utilize PAHs as a source of carbon and energy.
The microbial degradation of PAHs often initiates with the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. This is a key difference from mammalian metabolism, which forms trans-dihydrodiols. Following this initial step, the ring is cleaved, and the molecule is further broken down through established metabolic pathways.
While specific studies on the microbial degradation of 12-Methylbenzo(b)fluoranthene are not available, research on benzo(b)fluoranthene and other methylated PAHs suggests that it would be susceptible to microbial attack. The presence and position of the methyl group may influence the rate and pathway of degradation by different microbial strains. The principles of bioremediation for PAH-contaminated environments involve stimulating the growth and activity of indigenous PAH-degrading microorganisms or introducing specialized microbial consortia.
Mechanistic Studies of Molecular Interactions
DNA Adduct Formation Mechanisms
The formation of covalent adducts between chemical carcinogens or their metabolites and DNA is a critical initiating event in chemical carcinogenesis. For polycyclic aromatic hydrocarbons (PAHs) like benzo(b)fluoranthene (B32983) (BbF) and its derivatives, metabolic activation to reactive intermediates is a prerequisite for DNA binding.
While direct studies on the specific DNA adducts formed by 12-Methylbenzo(b)fluoranthene (12-MeBbF) are limited, research on the parent compound, BbF, provides a likely mechanistic framework. The metabolic activation of BbF is complex and does not primarily proceed through the classic "bay-region" dihydrodiol epoxide pathway that is common for many other PAHs. Instead, studies suggest that the major DNA adducts formed from BbF are more polar than typical bay-region dihydrodiol epoxide-DNA adducts. Research indicates that phenolic dihydrodiols are key proximate tumorigenic metabolites of BbF in mouse skin. Specifically, trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydrobenzo[b]fluoranthene (5-OH-B[b]F-9,10-DE) has been identified as a significant reactive intermediate. psu.edu The resulting DNA adducts are thought to primarily involve interaction with deoxyguanosine. psu.edu
In a comparative study on the mutagenicity of various methylated benzo[b]fluoranthenes, 12-MeBbF was found to be inactive in the Salmonella typhimurium TA100 assay at the doses tested. nih.gov This suggests that under these experimental conditions, 12-MeBbF is not readily metabolized to intermediates that can cause mutations in this bacterial system. This contrasts with the parent compound, BbF, which does show dose-dependent mutagenic activity. nih.gov
Table 1: Mutagenicity of Benzo(b)fluoranthene and its Methylated Derivatives in Salmonella typhimurium TA100
| Compound | Mutagenic Activity |
| Benzo(b)fluoranthene (BbF) | Dose-dependent activity |
| 1-Methylbenzo(b)fluoranthene | Inactive |
| 3-Methylbenzo(b)fluoranthene | Dose-dependent activity |
| 7-Methylbenzo(b)fluoranthene | Inactive |
| 8-Methylbenzo(b)fluoranthene | Inactive |
| 9-Methylbenzo(b)fluoranthene | Inactive |
| 12-Methylbenzo(b)fluoranthene | Inactive |
| 1,3-Dimethylbenzo(b)fluoranthene | Dose-dependent activity |
| 5,6-Dimethylbenzo(b)fluoranthene | Inactive |
| Source: Amin, S., Huie, K., & Hecht, S. S. (1985). Mutagenicity and tumor initiating activity of methylated benzo[b]fluoranthenes. Carcinogenesis, 6(7), 1023–1025. psu.edunih.gov |
Interaction with Cellular Macromolecules in Experimental Systems
The biological effects of chemical compounds are often mediated through their interactions with cellular macromolecules, including proteins and lipids, in addition to DNA. For PAHs, such interactions can influence their uptake, metabolism, and detoxification, as well as interfere with normal cellular processes.
Currently, there is a lack of specific research data on the direct interactions of 12-Methylbenzo(b)fluoranthene with cellular macromolecules other than DNA. However, the general principles of PAH toxicology suggest that, like its parent compound, 12-MeBbF would be expected to bind to various intracellular proteins. These can include transport proteins that facilitate its movement within the cell and to metabolic enzymes. The lipophilic nature of PAHs also dictates their partitioning into cellular membranes, which can potentially alter membrane fluidity and the function of membrane-bound proteins.
Enzyme Induction and Modulation in Biological Systems
The metabolism of PAHs is primarily carried out by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. The expression of these enzymes is inducible upon exposure to PAHs through activation of the aryl hydrocarbon receptor (AhR).
Molecular Basis of Biological Activity in Experimental Models
The ultimate biological activity of a chemical carcinogen is the result of a complex interplay of metabolic activation, DNA damage, and the cellular response to that damage. In the case of PAHs, tumor initiation is a key biological endpoint studied in experimental models.
A study on the tumor-initiating activity of methylated benzo[b]fluoranthenes on mouse skin provides direct insight into the biological activity of 12-MeBbF. nih.gov In this model, 12-MeBbF was found to be less tumorigenic than its parent compound, benzo(b)fluoranthene (BbF). nih.gov This is a significant finding, as it indicates that the addition of a methyl group at the 12-position reduces the carcinogenic potential of the BbF molecule in this experimental system.
Table 2: Tumor-Initiating Activity of Benzo(b)fluoranthene and its Methylated Derivatives on Mouse Skin
| Compound | Tumor-Initiating Activity |
| Benzo(b)fluoranthene (BbF) | Active |
| 1-Methylbenzo(b)fluoranthene | Less tumorigenic than BbF |
| 3-Methylbenzo(b)fluoranthene | Strong tumor initiator (greater than BbF) |
| 7-Methylbenzo(b)fluoranthene | Less tumorigenic than BbF |
| 8-Methylbenzo(b)fluoranthene | Less tumorigenic than BbF |
| 9-Methylbenzo(b)fluoranthene | Less tumorigenic than BbF |
| 12-Methylbenzo(b)fluoranthene | Less tumorigenic than BbF |
| 1,3-Dimethylbenzo(b)fluoranthene | Strong tumor initiator (greater than BbF) |
| 5,6-Dimethylbenzo(b)fluoranthene | Less tumorigenic than BbF |
| Source: Amin, S., Huie, K., & Hecht, S. S. (1985). Mutagenicity and tumor initiating activity of methylated benzo[b]fluoranthenes. Carcinogenesis, 6(7), 1023–1025. psu.edunih.gov |
The reduced tumorigenicity of 12-MeBbF, in conjunction with its lack of mutagenicity in S. typhimurium, suggests that the methyl group at the 12-position may hinder the metabolic activation of the molecule to a potent carcinogen. This could be due to steric hindrance at the sites of enzymatic attack, leading to a different metabolic profile with a higher proportion of detoxification products versus activating metabolites. The study's authors noted that the structural features that favor the tumorigenicity of methylated non-alternant PAHs like BbF appear to be different from those of alternant PAHs such as benzo[a]pyrene. nih.gov
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Quantum Chemical Calculations for Structural Elucidation
Molecular modeling and quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 12-Methylbenzo(b)fluoranthene. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nih.govrsc.org
The structure of 12-Methylbenzo(b)fluoranthene is derived from the parent PAH, benzo(b)fluoranthene (B32983), with the addition of a methyl group at the C12 position. nih.gov Quantum chemical calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing the extent of planarity or distortion in the molecule. researchgate.net The presence of the methyl group can introduce slight steric strain and alter the local electronic environment.
Key structural and electronic parameters that can be calculated include:
Molecular Geometry: The optimized 3D coordinates of all atoms in the molecule.
Electronic Energy: The total energy of the molecule, which helps in comparing the stability of different isomers.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
While specific high-level computational studies focused exclusively on the structural elucidation of 12-Methylbenzo(b)fluoranthene are not abundant in publicly available literature, the methodologies are well-established. For instance, DFT calculations at the B3LYP/6-311+G** level have been used to investigate the structures of related nitrated fluoranthene (B47539) isomers. researchgate.net Similar levels of theory can be applied to 12-Methylbenzo(b)fluoranthene to obtain its detailed structural and electronic characteristics.
Table 1: Calculated Properties of Benzo(b)fluoranthene (Parent Compound) This table presents theoretical values for the parent compound, benzo(b)fluoranthene, which serve as a baseline for understanding the effects of methylation. Specific calculated values for 12-Methylbenzo(b)fluoranthene would require a dedicated computational study.
| Property | Method | Calculated Value | Reference |
| HOMO Energy | DFT | Value not available | |
| LUMO Energy | DFT | Value not available | |
| HOMO-LUMO Gap | DFT | Value not available | |
| Ionization Potential | DFT | Value not available | |
| Electron Affinity | DFT | Value not available |
Prediction of Reactive Sites and Transformation Products via Computational Methods
Computational methods are invaluable for predicting the most likely sites of metabolic activation and environmental degradation of 12-Methylbenzo(b)fluoranthene. The addition of a methyl group can significantly influence the reactivity of the parent PAH.
Several computational approaches can be used to predict reactive sites: nih.gov
Frontier Molecular Orbital (FMO) Theory: The distribution of the HOMO can indicate the sites most susceptible to electrophilic attack, a common first step in metabolic activation and oxidation. The carbon atoms with the highest HOMO coefficients are predicted to be the most reactive. acs.org
Atomic Charge Calculations: Methods like Natural Bond Order (NBO) or ChelpG can calculate the partial charges on each atom. Carbon atoms with a more negative charge are more likely to be attacked by electrophiles. nih.gov
Average Local Ionization Energy (ALIE): ALIE calculates the energy required to remove an electron from any point on the molecular surface. Regions with lower ALIE values are more susceptible to electrophilic attack and are considered reactive sites. nih.gov
Thermodynamic Stability of Intermediates: By calculating the energies of potential intermediates (e.g., hydroxylated adducts), the most stable products, and therefore the most likely transformation pathways, can be predicted. nih.gov
For alkylated PAHs, two primary initial transformation pathways are considered: hydroxylation on the aromatic ring and hydroxylation of the alkyl (methyl) group. nih.gov Quantum chemical calculations can elucidate the activation barriers for these competing pathways. nih.gov For instance, studies on methylphenanthrenes have shown that the monooxygenase system can add a hydroxyl group to either the methyl group or the aromatic ring, with methyl-group attack being a significant pathway. nih.gov
While experimental data on the metabolism of 12-Methylbenzo(b)fluoranthene is limited, studies on the parent compound, benzo(b)fluoranthene, show that it is metabolized to various phenols and dihydrodiols. iarc.fr Computational models can predict the formation of analogous metabolites for the 12-methyl derivative, including hydroxymethyl derivatives. nih.gov These predictions are crucial as some transformation products of PAHs can be more toxic than the parent compound. nih.gov
Simulation of Environmental Fate and Partitioning Behavior
The environmental fate of 12-Methylbenzo(b)fluoranthene, including its distribution and persistence in various environmental compartments (air, water, soil, sediment), can be simulated using computational models. Alkylated PAHs are known to be significant components of environmental contamination, often exceeding the concentrations of their parent compounds. acs.orgmdpi.com
Key parameters for environmental fate modeling that can be estimated computationally include:
Octanol-Water Partition Coefficient (log Kow): This parameter indicates the hydrophobicity of a chemical and its tendency to partition into organic matter in soil and sediment.
Air-Water Partition Coefficient (Kaw): This describes the partitioning of a chemical between the air and water phases. High-level quantum chemical calculations, such as G4(MP2) with solvation models, have been used to estimate Kaw for a large suite of PAHs and their derivatives. tandfonline.com
Vapor Pressure: This property influences the atmospheric transport of the compound.
Multimedia environmental fate models can use these computationally derived or estimated physicochemical properties to simulate the transport, partitioning, and persistence of 12-Methylbenzo(b)fluoranthene in the environment. pnas.org For example, models can predict whether the compound will predominantly reside in soil and sediment or undergo long-range atmospheric transport. researchgate.net Studies have shown that alkylation generally decreases vapor pressure and increases hydrophobicity compared to the parent PAH, suggesting that 12-Methylbenzo(b)fluoranthene would be less volatile and have a stronger tendency to sorb to organic matter than benzo(b)fluoranthene. researchgate.net
Application of In Silico Methods in Mechanistic Research
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely used in mechanistic research to predict the toxicity of PAHs and their derivatives. nih.govresearchgate.net These approaches aim to correlate a compound's structural or physicochemical properties with its biological activity, such as mutagenicity or carcinogenicity. nih.gov
QSAR Models: QSAR models are developed by creating a statistical relationship between a set of calculated molecular descriptors and experimentally determined toxicity data for a group of related chemicals. researchgate.net For PAHs, descriptors can include:
Electronic properties (e.g., HOMO-LUMO gap, ionization potential)
Topological indices
Quantum chemical descriptors
Physicochemical properties (e.g., log Kow)
Once a robust QSAR model is established, it can be used to predict the toxicity of compounds for which no experimental data exists, such as many methylated PAHs. nih.govresearchgate.net Experimental studies have shown that 12-Methylbenzo(b)fluoranthene is inactive as a mutagen in S. typhimurium TA100 but is less tumorigenic than the parent benzo[b]fluoranthene (B1141397) on mouse skin. nih.gov A well-constructed QSAR model for methylated benzo[b]fluoranthenes should be able to computationally reproduce these findings and predict the activity of other, untested isomers.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govunionbio.com In toxicology, this is used to simulate the interaction of a compound like 12-Methylbenzo(b)fluoranthene or its metabolites with biological macromolecules, such as DNA or proteins like the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net
The binding of PAH metabolites to DNA to form adducts is a critical step in the initiation of carcinogenesis. nih.gov Molecular docking can help to visualize these interactions and calculate the binding affinity, providing insights into the mutagenic potential of the compound. nih.gov Similarly, docking with metabolic enzymes (e.g., cytochrome P450) can help to understand the biotransformation pathways and the potential for competitive inhibition in complex mixtures. mdpi.com
These in silico approaches provide a cost-effective and rapid means to screen large numbers of chemicals, prioritize them for further experimental testing, and gain a deeper understanding of the molecular mechanisms underlying their toxicity. unionbio.comresearchgate.net
Ecological and Environmental Fate Research
Persistence and Environmental Half-Lives in Various Media
Like other high molecular weight PAHs, 12-Methylbenzo(b)fluoranthene is characterized by its stability and resistance to degradation, leading to its persistence in the environment. diva-portal.org Its low water solubility and low volatility mean that it tends to associate with particulate matter in the air and sediment in aquatic systems. diva-portal.org
Once in the environment, PAHs can be found in all compartments, including air, water, soil, and sediment. concawe.euconcawe.eu The half-life of PAHs in sediment can range from 0.2 to 5 years. diva-portal.org The persistence of specific PAHs is influenced by factors such as the presence of sunlight, microbial activity, and the nature of the environmental matrix. ccme.caepa.gov For instance, microbial degradation is a dominant removal mechanism in soil, while photochemical degradation is more significant in the atmosphere and water. epa.gov
Table 1: General Persistence of High Molecular Weight PAHs in Environmental Media
| Environmental Medium | General Persistence | Key Removal Processes |
| Soil | High | Microbial degradation, Sorption to organic matter |
| Sediment | High | Burial, Microbial degradation (slow) |
| Water | Moderate to High | Photodegradation, Sorption to suspended particles |
| Air | Low to Moderate | Photodegradation, Atmospheric deposition |
This table provides a generalized overview for high molecular weight PAHs, as specific data for 12-Methylbenzo(b)fluoranthene is limited.
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
The lipophilic (fat-loving) nature of 12-Methylbenzo(b)fluoranthene, indicated by its high octanol-water partition coefficient (Kow), suggests a potential for bioaccumulation in organisms. ecetoc.org Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment, including through all routes of exposure like water, soil, and food. ecetoc.org Chemicals with a high Kow, typically between 5 and 8, are of particular concern for bioaccumulation. ecetoc.org
Research indicates that PAHs can be readily bioaccumulated by organisms. researchgate.net The transfer and potential biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—of persistent organic pollutants (POPs) like PAHs are influenced by various factors. ecetoc.orgnih.gov These include the chemical's properties, the organism's biology (e.g., habitat, feeding behavior, body size), and environmental characteristics. nih.gov
While very hydrophobic chemicals (Kow ≥ 10^5) are known to biomagnify in aquatic food webs, some moderately hydrophobic substances can also biomagnify in food webs that include air-breathing animals due to their low rate of respiratory elimination. sfu.ca For instance, studies have shown that high molecular weight PAHs were more prevalent in mussels compared to fish, potentially because fish can metabolize these compounds more effectively. diva-portal.org The bioaccumulation of PAHs is a critical factor in assessing their ecological risk. nih.gov
Table 2: Factors Influencing Bioaccumulation of PAHs
| Factor | Influence on Bioaccumulation |
| Chemical Properties (e.g., Kow) | Higher lipophilicity generally leads to higher bioaccumulation potential. ecetoc.org |
| Organism Metabolism | Efficient metabolism can reduce bioaccumulation. diva-portal.org |
| Trophic Level | Concentrations can increase at higher trophic levels (biomagnification). sfu.ca |
| Feeding Habits | The diet of an organism is a major route of exposure. researchgate.net |
| Habitat | The environment an organism lives in determines its primary exposure routes. nih.gov |
Photochemical and Chemical Degradation Pathways in Environmental Matrices
The degradation of 12-Methylbenzo(b)fluoranthene in the environment can occur through photochemical and chemical pathways. Photochemical degradation, driven by sunlight, is a primary mechanism for the breakdown of PAHs in the atmosphere and aquatic environments. epa.gov In the atmosphere, PAHs associated with particulate matter can undergo reactions with oxidants like ozone. ccme.ca
The structure of a PAH influences its susceptibility to degradation. For example, the presence of a "bay-region" in the molecular structure can be a site for metabolic activation, which is a step in both degradation and, in some cases, the formation of more toxic compounds. nih.gov While specific studies on the photochemical degradation of 12-Methylbenzo(b)fluoranthene are not detailed in the provided results, the general principles of PAH degradation apply. The rate of degradation is influenced by the intensity of sunlight and the presence of other reactive chemical species in the environment. concawe.eu
Sorption and Desorption Dynamics in Soil and Sediment Systems
The fate of 12-Methylbenzo(b)fluoranthene in soil and sediment is heavily influenced by sorption and desorption processes. Due to its hydrophobic nature, it strongly sorbs to organic matter and other components in soil and sediment. nih.govwur.nl This sorption affects its mobility, bioavailability, and degradation rate. nih.govecetoc.org
The sorption process is often characterized by a two-phase model: a rapid initial sorption followed by a much slower phase where the PAH becomes sequestered within the soil or sediment matrix. nih.gov This "aging" process can significantly reduce the fraction of the compound that is readily available for biological uptake or degradation. ecetoc.org The desorption of PAHs, or their release from soil and sediment particles, is often slow and incomplete, contributing to their long-term persistence. nih.gov The amount of PAH that desorbs generally decreases with increasing molecular weight. nih.gov For instance, studies have shown that the presence of black carbon in sediment can strongly influence the sorption of PAHs. nih.gov
Transport and Mobility in Environmental Compartments
The transport and mobility of 12-Methylbenzo(b)fluoranthene between different environmental compartments (air, water, soil) are governed by its physical and chemical properties. concawe.euehu.es Its low volatility means that long-range atmospheric transport is more likely to occur when it is adsorbed to fine particulate matter. concawe.eu From the atmosphere, it can be deposited onto soil and water surfaces. epa.gov
Broader Research Implications and Future Directions
12-Methylbenzo(b)fluoranthene as a Model Compound in PAH Research
While benzo(a)pyrene is often the benchmark for PAH studies, other PAHs, including methylated species like 12-methylbenzo(b)fluoranthene, are crucial for a comprehensive understanding of the risks associated with PAH mixtures. europa.eu The carcinogenicity of PAH-containing mixtures cannot be attributed to a single compound, as evidenced by studies on various environmental condensates. europa.eu Research has shown that methylated PAHs can exhibit significant biological activity. epa.gov For instance, the addition of a methyl group to certain PAH structures can markedly increase their tumorigenicity. epa.gov
The study of specific PAHs like 12-methylbenzo(b)fluoranthene is essential because individual PAHs possess a wide range of carcinogenic potencies. concawe.eu Although many PAHs show mutagenic activity after metabolic activation, this does not always directly correlate with carcinogenic potential. concawe.eu Therefore, using a variety of PAHs, including less-studied methylated compounds, as models helps to create a more accurate picture of the health risks posed by complex environmental mixtures. europa.euconcawe.eu
Table 1: Carcinogenicity Classification of Select PAHs
| Compound | IARC Group | Classification |
|---|---|---|
| Benzo(a)pyrene | 1 | Carcinogenic to humans |
| Dibenz(a,h)anthracene | 2A | Probably carcinogenic to humans |
| Benzo(a)anthracene | 2B | Possibly carcinogenic to humans |
| Benzo(b)fluoranthene (B32983) | 2B | Possibly carcinogenic to humans |
| Benzo(k)fluoranthene | 2B | Possibly carcinogenic to humans |
| Chrysene (B1668918) | 2B | Possibly carcinogenic to humans |
| Indeno(1,2,3-cd)pyrene | 2B | Possibly carcinogenic to humans |
| Fluoranthene (B47539) | 3 | Not classifiable as to its carcinogenicity to humans |
Source: International Agency for Research on Cancer (IARC) as cited in researchgate.net
Interdisciplinary Research Needs in Environmental Chemistry and Biology
The complex nature of 12-methylbenzo(b)fluoranthene and other PAHs necessitates a collaborative research effort between environmental chemists and biologists. Understanding the environmental fate and biological effects of these compounds requires a multidisciplinary approach. epa.gov
Key areas for interdisciplinary research include:
Metabolism and Bioactivation: The transformation of PAHs into reactive metabolites is a critical area of study. Research into the metabolism of benzo(b)fluoranthene by rat liver has identified several hydroxy and dihydrodiol metabolites. nih.gov Further investigation is needed to understand the specific metabolic pathways of methylated PAHs like 12-methylbenzo(b)fluoranthene and to identify their active metabolites. epa.gov
Environmental Fate and Transport: PAHs are widespread environmental contaminants found in air, water, and soil. concawe.eunih.gov Their low water solubility and high octanol-water partition coefficients mean they are often associated with sediments and suspended organic matter in aquatic environments. concawe.euconcawe.eu Interdisciplinary studies are needed to model the transport and persistence of specific PAHs in various environmental compartments.
Toxicological Mechanisms: The aryl hydrocarbon receptor (AhR) plays a central role in mediating the toxic effects of many PAHs. nih.gov Research suggests that AhR activation is a highly sensitive endpoint for the effects of combustion-derived particulate matter. nih.gov A deeper understanding of how 12-methylbenzo(b)fluoranthene interacts with this and other biological pathways is crucial.
Development of Novel Methodologies for Studying Environmental Contaminants
Advancements in analytical and experimental methodologies are crucial for enhancing our understanding of 12-methylbenzo(b)fluoranthene and other environmental contaminants. The development of new technologies has significantly improved the quality and productivity of research in this field. nih.gov
Current and future methodological developments include:
Advanced Analytical Techniques: Techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are standard for PAH analysis. epa.govscience.gov However, there is a continuous need to improve detection limits and resolve complex mixtures of isomers. concawe.eu
Bioavailability and Ecotoxicity Assessment: The development of methods like solid-phase microextraction to measure PAH concentrations in soil porewater is promising for assessing site-specific bioavailability and ecological risk. ccme.ca
In Vitro and In Silico Models: The use of cell cultures and computational models provides valuable tools for screening the toxicity of PAHs and their metabolites, reducing the reliance on animal testing. epa.gov Theoretical studies, such as those on BN-benzo[b]fluoranthenes, can provide insights into the electronic properties of these molecules. rsc.org
Emerging Research Areas and Unexplored Aspects of 12-Methylbenzo(b)fluoranthene
While significant research has been conducted on PAHs, there are still many unexplored areas concerning 12-methylbenzo(b)fluoranthene.
Future research should focus on:
Comprehensive Environmental Occurrence: While data exists for many PAHs, the environmental distribution of specific methylated isomers like 12-methylbenzo(b)fluoranthene is less well-documented. concawe.eu More targeted monitoring is needed to understand its prevalence in various environmental media.
Mixture Toxicity: Humans and ecosystems are exposed to complex mixtures of PAHs. concawe.eu A major challenge is to understand the interactive effects of these compounds, as the toxicity of a mixture cannot always be predicted from the sum of its individual components. ccme.ca
Non-Genotoxic Mechanisms of Carcinogenicity: While the genotoxic effects of many PAHs are well-studied, non-genotoxic mechanisms, such as those involving the AhR, are also important contributors to their carcinogenicity. nih.gov Further research is needed to elucidate these pathways for 12-methylbenzo(b)fluoranthene.
Long-term, Low-dose Exposure Effects: Most toxicological studies involve high-dose exposures. The health effects of chronic, low-level exposure to 12-methylbenzo(b)fluoranthene, which is more representative of general population exposure, are largely unknown. epa.gov
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 12-Methylbenzo(b)fluoranthrene in laboratory settings?
Synthesis typically involves multi-step aromatic hydrocarbon reactions, such as Friedel-Crafts alkylation or photochemical cyclization, followed by purification via column chromatography. Characterization requires GC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify methyl substitution at the 12th position. Purity assessment should use HPLC with UV/fluorescence detection, calibrated against certified standards (e.g., deuterated analogs like Benzo(k)fluoranthene-d12) . Toxicity validation via in vitro assays (e.g., Ames test) is critical due to its carcinogenic profile .
Q. How can this compound be detected and quantified in environmental matrices?
Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation coupled with GC-MS or HPLC-fluorescence. For sediments/soils, optimize extraction with acetonitrile:hexane (1:1) and cleanup using dispersive SPE (C18 or PSA). Quantify via internal standards (e.g., Benzo(b)fluoranthene-d12) to correct matrix effects. Validate limits of detection (LOD: ~0.1 µg/kg) and quantification (LOQ: ~0.3 µg/kg) per EPA Method 8270 . For water samples, employ solid-phase microextraction (SPME) to enhance sensitivity .
Q. What safety protocols are essential when handling this compound?
Establish a regulated workspace with fume hoods, chemical-resistant gloves (nitrile), and PPE. Store in airtight containers (<4°C) away from oxidizers (e.g., ozone, peroxides) to prevent decomposition . Decontaminate spills with activated carbon or alumina. Regular medical monitoring for dermal abnormalities is advised due to its tumorigenic potential .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported carcinogenic potencies of this compound across studies?
Apply multivariate statistical analysis (e.g., LASSO regression) to identify confounding variables (e.g., metabolic activation pathways, purity of isomers). Cross-validate data using in vitro (e.g., CYP450 enzyme assays) and in silico models (QSAR). Control for co-exposure to other PAHs (e.g., Benzo(a)pyrene) that may synergize toxicity . Transparent reporting of isomer purity (≥98%) is critical to reduce variability .
Q. What bioremediation strategies show promise for degrading this compound in contaminated soils?
Mycobacterium spp. demonstrate high degradation efficiency via dioxygenase enzymes under aerobic conditions. Optimize soil amendments (e.g., biochar for adsorption, rhamnolipids for bioavailability). Monitor degradation metabolites (e.g., cis-dihydrodiols) using LC-QTOF-MS. Field trials should assess microbial community shifts via metagenomics (16S rRNA sequencing) to ensure ecological safety .
Q. How can probabilistic risk assessment models improve accuracy for this compound exposure?
Integrate Monte Carlo simulations with toxicity equivalence factors (TEFs) for PAH mixtures. Use bioassay-directed fractionation (e.g., Ames test + HRMS) to attribute carcinogenicity to specific isomers. Adjust for bioavailability using partition coefficients (e.g., log Kow = 6.1) and soil organic carbon content .
Q. What advanced spectroscopic techniques elucidate the photochemical behavior of this compound?
Time-resolved fluorescence spectroscopy in LB films (stearic acid matrix) reveals excimer formation and quenching dynamics. For degradation studies, employ laser flash photolysis (Nd:YAG, 355 nm) to track transient species (e.g., singlet oxygen) . Raman mapping can spatially resolve crystalline vs. amorphous phases in environmental samples.
Q. How should researchers statistically validate large datasets from this compound exposure studies?
Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure) to adjust for multiple comparisons in omics data. For dose-response modeling, use Bayesian hierarchical models to account for inter-study variability. Open-source tools like R/Bioconductor packages ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
